

Application Note & Protocol: Assessing the Encapsulation Efficiency of DPyPE Liposomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DPyPE

Cat. No.: B159031

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate a wide variety of therapeutic agents. The encapsulation efficiency (EE) is a critical parameter for liposomal drug delivery systems, as it determines the amount of active compound successfully entrapped within the liposome. This document provides a detailed protocol for assessing the encapsulation efficiency of liposomes formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (**DPyPE**), a commonly used phospholipid in drug delivery research.

The protocol described herein utilizes a common and reliable method involving the encapsulation of a fluorescent marker, calcein, followed by the removal of unencapsulated material using size exclusion chromatography (SEC). The encapsulated calcein is then quantified using fluorescence spectroscopy after lysing the liposomes with a detergent.

Experimental Protocols

1. Materials and Reagents:

- 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (**DPyPE**)
- Cholesterol
- Chloroform

- Methanol
- Calcein
- Sephadex G-50
- HEPES buffer (10 mM, pH 7.4)
- Triton X-100 (10% v/v)
- Phosphate Buffered Saline (PBS)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Glass vials
- Syringes and needles
- Size exclusion chromatography column
- Fluorometer

2. Preparation of **DPyPE** Liposomes (Thin-Film Hydration and Extrusion Method):

- Lipid Film Formation:
 - Dissolve **DPyPE** and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
 - Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the phase transition temperature of **DPyPE** to form a thin, uniform lipid film on the flask wall.
 - Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:

- Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in HEPES buffer, pH 7.4) by vortexing the flask. This will form multilamellar vesicles (MLVs). The volume of the hydration solution will depend on the desired final lipid concentration.
- Extrusion:
 - To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.
 - Pass the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a handheld or benchtop extruder. Ensure the extrusion is performed at a temperature above the lipid phase transition temperature.

3. Separation of Unencapsulated Calcein (Size Exclusion Chromatography):

- Column Preparation:
 - Swell Sephadex G-50 beads in HEPES buffer according to the manufacturer's instructions.
 - Pack a chromatography column (e.g., a 1 x 20 cm column) with the swollen Sephadex G-50 and equilibrate the column with several column volumes of HEPES buffer.
- Sample Loading and Elution:
 - Carefully load the prepared liposome suspension (containing both encapsulated and unencapsulated calcein) onto the top of the Sephadex G-50 column.
 - Elute the column with HEPES buffer. The larger liposomes will pass through the column in the void volume and will be collected first. The smaller, unencapsulated calcein molecules will be retained by the gel and elute later.
 - Collect fractions (e.g., 0.5 mL fractions) and identify the fractions containing the liposomes (they will appear slightly turbid).

4. Quantification of Encapsulated Calcein:

- Sample Preparation:
 - Take a known volume of the liposome-containing fraction collected from the SEC column.
 - To measure the fluorescence of the encapsulated calcein, the liposomes must be lysed. Add a small volume of 10% Triton X-100 solution to the liposome sample to a final concentration of 1% (v/v) to disrupt the lipid bilayer and release the entrapped calcein.
 - Prepare a standard curve of calcein in HEPES buffer with 1% Triton X-100.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of the lysed liposome sample and the calcein standards using a fluorometer. For calcein, the excitation wavelength is typically around 495 nm, and the emission wavelength is around 515 nm.

5. Calculation of Encapsulation Efficiency:

The encapsulation efficiency is calculated using the following formula:

$$EE (\%) = (\text{Amount of encapsulated drug} / \text{Total initial amount of drug}) \times 100$$

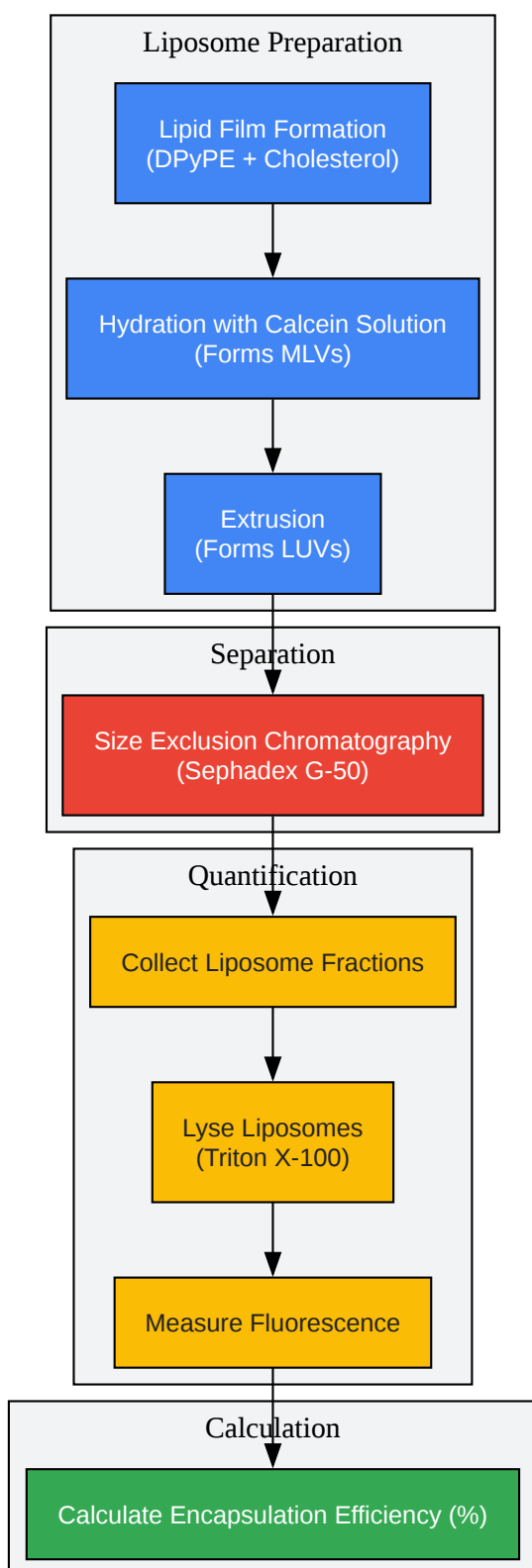
- Amount of encapsulated drug: Determined from the fluorescence measurement of the lysed liposomes, using the calcein standard curve to convert fluorescence intensity to concentration, and then multiplying by the volume of the liposome-containing fraction.
- Total initial amount of drug: The amount of calcein used for the hydration of the lipid film.

Data Presentation

Table 1: Example Data for Encapsulation Efficiency of Calcein in **DPyPE** Liposomes

Formulation ID	Lipid Composition (Molar Ratio DPyPE:Cholesterol)	Initial Calcein Concentration (mM)	Encapsulated Calcein Concentration (mM)	Encapsulation Efficiency (%)
DPyPE-Lipo-01	2:1	50	7.5	15.0
DPyPE-Lipo-02	1:1	50	5.2	10.4
DPyPE-Lipo-03	2:1	100	12.1	12.1

Mandatory Visualization



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Caption: Workflow for determining the encapsulation efficiency of **DPyPE** liposomes.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com